ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrrolidine, benzoic acid, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The key steps include:
Formation of Pyrrolidine Intermediate: Pyrrolidine is synthesized through the cyclization of 1,4-diaminobutane under acidic conditions.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by sulfonylation of benzoic acid with a sulfonyl chloride reagent.
Coupling Reaction: The pyrrolidine intermediate is then coupled with the benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Formation of Piperidine Intermediate: Piperidine is synthesized through the hydrogenation of pyridine.
Final Coupling: The piperidine intermediate is then coupled with the previously formed intermediate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted sulfonamide or sulfonate derivatives.
Scientific Research Applications
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in various medicinal applications.
Indole Derivatives: Compounds containing indole moieties, known for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-(3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-2-26-19(23)15-8-12-20(13-9-15)18(22)16-6-5-7-17(14-16)27(24,25)21-10-3-4-11-21/h5-7,14-15H,2-4,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGFSARFJPPRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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